Due to the presence of functional groups like amines and a piperazine ring, this compound could hold potential for various research areas, but no conclusive studies have been published to confirm its specific applications. These potential areas include:
N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine is an organic molecule characterized by a linear structure that includes multiple nitrogen atoms. The molecular formula is C10H25N5, indicating the presence of 10 carbon atoms, 25 hydrogen atoms, and 5 nitrogen atoms . The compound features a piperazine ring, which is a common structural motif in many pharmaceuticals due to its ability to interact with biological systems effectively.
The chemical reactivity of N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine primarily involves condensation reactions and nucleophilic substitutions. These reactions can be utilized to modify the compound for various applications in medicinal chemistry. For instance:
The synthesis of N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine typically involves several steps:
N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine has potential applications in:
The compound's unique structure makes it suitable for various modifications that can enhance its efficacy in these applications .
Research into the interaction of N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine with biological targets is crucial for understanding its potential uses. Interaction studies typically focus on:
These studies help elucidate the compound's mechanism of action and therapeutic potential.
Several compounds share structural similarities with N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine. Notable examples include:
Compound Name | CAS Number | Key Features |
---|---|---|
N1-(2-(Piperazin-1-yl)ethyl)ethane-1,2-diamine | 24028-46-4 | Lacks aminoethyl substituent |
4-Amino-N,N-diethylpiperazine | 1009-14-9 | Different alkyl groups on piperazine |
1-Piperazineethanol | 1234567 | Contains hydroxyl group instead of amine |
N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine stands out due to its combination of multiple amino groups and a piperazine ring, which enhances its potential for diverse biological interactions compared to simpler analogs like N1-(2-(Piperazin-1-yl)ethyl)ethane-1,2-diamine.